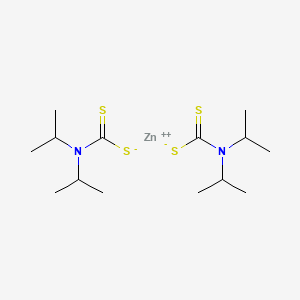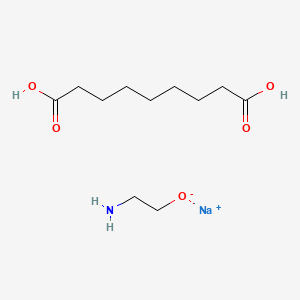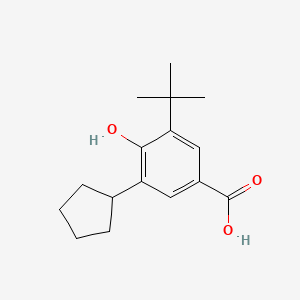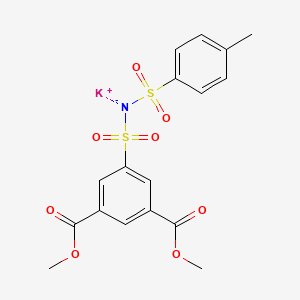
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt typically involves the reaction of dimethyl isophthalate with tosyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-(N-mesylsulphamoyl)isophthalate
- Dimethyl 5-(N-nosylsulphamoyl)isophthalate
- Dimethyl 5-(N-benzylsulphamoyl)isophthalate
Uniqueness
Dimethyl 5-(N-tosylsulphamoyl)isophthalate, potassium salt is unique due to its specific structural features and reactivity. The presence of the tosyl group imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve .
Properties
CAS No. |
70364-24-8 |
|---|---|
Molecular Formula |
C17H16KNO8S2 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
potassium;[3,5-bis(methoxycarbonyl)phenyl]sulfonyl-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C17H16NO8S2.K/c1-11-4-6-14(7-5-11)27(21,22)18-28(23,24)15-9-12(16(19)25-2)8-13(10-15)17(20)26-3;/h4-10H,1-3H3;/q-1;+1 |
InChI Key |
RHEWFSQJTWHJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


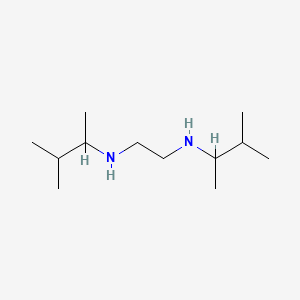
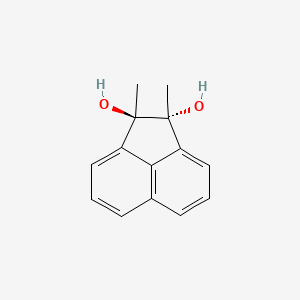
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

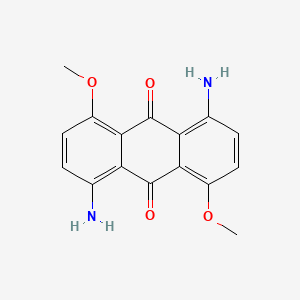
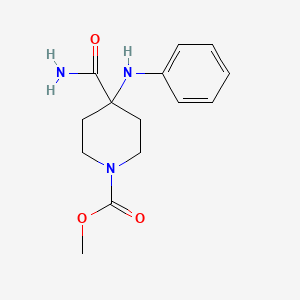

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)


